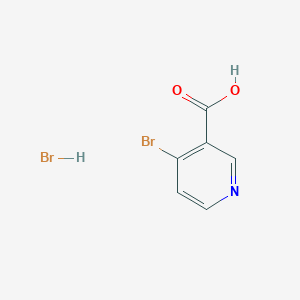

![molecular formula C22H19N3O B2372998 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4-dimethylbenzamide CAS No. 476283-90-6](/img/structure/B2372998.png)

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4-dimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4-dimethylbenzamide” is a compound that contains a benzimidazole moiety . Benzimidazole is a heterocyclic aromatic compound that is a core part of many bioactive compounds and has diverse biological and clinical applications .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been designed, which involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic techniques, including FTIR, 1H-NMR, 13C-NMR, and single crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, in the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .Aplicaciones Científicas De Investigación

- Researchers have investigated the compound’s antiproliferative effects against cancer cell lines. Specifically, a Pd(II) complex derived from this compound demonstrated excellent potency against Ehrlich ascites carcinoma (EAC) cells, with an IC50 value of approximately 10 μM. The complex’s mechanism of action involves antiangiogenic effects and promotion of apoptosis .

- The Pd(II) complex interacts with double-stranded calf thymus DNA, leading to DNA condensation and apoptotic characteristics. It also exhibits protein cleavage activity, confirming its apoptotic behavior. Molecular docking studies further support its inhibition ability .

- Based on experimental results and drug-likeness properties, the Pd(II) complex shows promise as a potent anticancer drug candidate. Its unique features make it a potential option for future drug development .

- The compound has been explored for its role in quorum sensing inhibition. Blocking quorum sensing pathways can reduce bacterial virulence. Although more research is needed, this avenue holds promise for combating bacterial infections .

- Practically significant materials derived from related benzimidazole compounds include Co(II) cubane complexes acting as single-molecule magnets, cobalt catalysts for water electro-oxidation, red-emitting fluorophores, and derivatives with antimicrobial activity .

- The compound’s derivatives, classified based on different linkers (such as -CH2-, -CH2-CH2-, and -CH2-O-), have been studied for their antiproliferative effects. Understanding the role of these linkers contributes to optimizing their pharmacological properties .

Anticancer Potential

DNA Interaction and Apoptosis

Potential Anticancer Drug

Quorum Sensing Inhibition

Materials Science Applications

Linker Role in Antiproliferative Effects

Mecanismo De Acción

Target of Action

Compounds containing the 1h-benzo[d]imidazol-2-yl moiety have been known to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .

Mode of Action

It’s worth noting that compounds containing the 1h-benzo[d]imidazol-2-yl moiety have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Compounds containing the 1h-benzo[d]imidazol-2-yl moiety have been reported to interact with various biochemical pathways, leading to a wide range of biological activities .

Result of Action

Compounds containing the 1h-benzo[d]imidazol-2-yl moiety have been reported to exhibit a broad range of biological activities .

Direcciones Futuras

The development of new compounds based on the benzimidazole moiety is of interest due to their unique properties related to various biological activities . Therefore, “N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4-dimethylbenzamide” and similar compounds may have potential applications in the development of new drugs .

Propiedades

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O/c1-14-11-12-16(13-15(14)2)22(26)25-18-8-4-3-7-17(18)21-23-19-9-5-6-10-20(19)24-21/h3-13H,1-2H3,(H,23,24)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQHZQZWLZAVKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4-dimethylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2372915.png)

![1-(3,4-Dichlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2372917.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2372920.png)

![Methyl 5-[2-({[3-(4-benzylpiperidin-1-yl)propyl]amino}carbonyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B2372929.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2372930.png)

![6-[2-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-1H-pyridin-2-one](/img/structure/B2372931.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2372935.png)

![N-(2,4-difluorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2372936.png)